Cas no 2034252-68-9 (Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone)

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a specialized organic compound featuring a cyclohexenyl moiety linked to a piperidine scaffold via a carbonyl group, with a pyrazine ether substituent. This structure offers unique reactivity and potential applications in medicinal chemistry, particularly as a building block for bioactive molecules. The presence of both a cyclohexene ring and a pyrazine-oxy-piperidine group enhances its versatility in synthetic modifications, enabling the exploration of diverse pharmacological properties. Its well-defined molecular architecture makes it suitable for targeted drug discovery efforts, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and functional group compatibility further support its utility in advanced organic synthesis.
Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone structure
2034252-68-9 structure
Product Name:Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
CAS No:2034252-68-9
MF:C16H21N3O2
MW:287.3568
CID:5348548
Update Time:2025-11-01

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • cyclohex-3-en-1-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
    • cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
    • Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
    • Inchi: 1S/C16H21N3O2/c20-16(13-5-2-1-3-6-13)19-10-4-7-14(12-19)21-15-11-17-8-9-18-15/h1-2,8-9,11,13-14H,3-7,10,12H2
    • InChI Key: BKSWVMTUHCQCSI-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=NC([H])=C([H])N=1)C1([H])C([H])([H])C([H])([H])C([H])([H])N(C(C2([H])C([H])([H])C([H])=C([H])C([H])([H])C2([H])[H])=O)C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 386
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.3

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Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone Related Literature

Additional information on Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone and Its Significance in Modern Chemical Biology

Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS No. 2034252-68-9) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This molecule, characterized by a cyclohexenone core linked to a piperidine ring via an oxygenated pyrazine intermediate, represents a promising scaffold for the development of novel therapeutic agents. The intricate arrangement of functional groups in this compound not only contributes to its chemical diversity but also opens up avenues for exploring its pharmacological profile.

The structural motif of Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is particularly noteworthy for its ability to interact with biological targets in a multifaceted manner. The cyclohexenone moiety, known for its stability and reactivity, can participate in various hydrogen bonding and hydrophobic interactions, while the piperidine ring enhances solubility and bioavailability. The pyrazine linker introduces additional functionality, enabling the compound to modulate biological pathways through precise interactions with proteins and enzymes.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, to identify potential hits for drug discovery. Studies have demonstrated that this compound exhibits inhibitory activity against several kinases and other enzymes implicated in inflammatory and metabolic disorders. The pyrazine-piperidine scaffold has been particularly effective in disrupting aberrant signaling pathways, making it a valuable candidate for further investigation.

In vitro studies have revealed that Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone demonstrates significant binding affinity to target proteins, suggesting its potential as a lead compound for drug development. The compound's ability to selectively inhibit specific enzymes without affecting others is a critical factor in minimizing side effects. Furthermore, its structural flexibility allows for modifications that can enhance its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

The synthesis of Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves multi-step organic transformations that highlight the synthetic prowess of modern chemical biology. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework of this molecule efficiently. These techniques not only improve yield but also enable the introduction of diverse substituents, expanding the chemical space available for drug discovery.

One of the most exciting aspects of Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its potential application in addressing unmet medical needs. Ongoing research is exploring its efficacy in models of cancer, neurodegenerative diseases, and autoimmune disorders. Preclinical studies have shown promising results, indicating that this compound can modulate key pathological processes without significant toxicity. The ability to fine-tune its structure to enhance therapeutic efficacy while maintaining safety is a testament to the power of rational drug design.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel compounds like Cyclohex-3-en-1-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. Predictive models have been developed to assess the likelihood of a compound's success based on various physicochemical properties and biological targets. These models have helped prioritize candidates for experimental validation, streamlining the drug development pipeline. The use of computational tools has not only reduced costs but also significantly shortened the time required to bring new drugs to market.

The future prospects for Cyclohex-3-en-1-yol(3-(pyrazin--2--yloxypiperid--1--ylmethanone) are vast, with ongoing research aiming to uncover new mechanisms of action and expand its therapeutic applications. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. By leveraging cutting-edge technologies and innovative approaches, researchers are poised to unlock the full potential of this compound and contribute to significant advancements in human health.

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